3-Methoxy-6-(trifluoromethyl)pyridin-2-amine

CAS No.: 1228898-19-8

Cat. No.: VC2750583

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228898-19-8 |

|---|---|

| Molecular Formula | C7H7F3N2O |

| Molecular Weight | 192.14 g/mol |

| IUPAC Name | 3-methoxy-6-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12) |

| Standard InChI Key | QJNNGFVHYBGJCI-UHFFFAOYSA-N |

| SMILES | COC1=C(N=C(C=C1)C(F)(F)F)N |

| Canonical SMILES | COC1=C(N=C(C=C1)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Characteristics

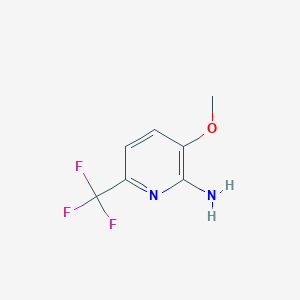

3-Methoxy-6-(trifluoromethyl)pyridin-2-amine features a pyridine ring with three key functional groups: a methoxy group at the 3-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position. Its molecular formula is C₇H₇F₃N₂O, corresponding to a molecular weight of 192.138 g/mol . This compound is identifiable by its unique CAS registry number 1228898-19-8 and MDL number MFCD16606206 .

Structural Features

The compound's structure includes a heterocyclic pyridine core with the following substitution pattern:

-

2-position: Primary amine (-NH₂) group

-

3-position: Methoxy (-OCH₃) group

-

6-position: Trifluoromethyl (-CF₃) group

This particular arrangement of functional groups creates a compound with interesting electronic properties due to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating properties of the methoxy and amine groups.

Physical Properties

Table 1: Physical Properties of 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇F₃N₂O | |

| Molecular Weight | 192.138 g/mol | |

| Physical State | Solid | |

| Storage Temperature | Ambient | |

| Purity (Commercial) | 97% |

The compound's physical properties include a molecular weight of 192.138 g/mol, which is consistent with its molecular formula. The recommended storage temperature is ambient, suggesting reasonable stability under normal laboratory conditions .

Comparative Analysis with Structural Isomers

It is important to distinguish 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine from its structural isomers, which have similar molecular formulas but different substitution patterns.

Comparison with 6-methoxy-2-(trifluoromethyl)pyridin-3-amine

-

The methoxy group is at position 6 instead of position 3

-

The trifluoromethyl group is at position 2 instead of position 6

-

The amine group is at position 3 instead of position 2

This isomer has a reported LogP value of 2.27240 and a PSA (Polar Surface Area) of 48.14000 , which may indicate different solubility and membrane permeability characteristics compared to our target compound.

Comparison with 3-Methyl-6-(trifluoromethyl)pyridin-2-amine

3-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS: 1211582-57-8) has a similar structure but contains a methyl group at position 3 instead of a methoxy group . This results in:

-

A different molecular formula (C₇H₇F₃N₂)

-

A lower molecular weight (176.14 g/mol)

-

Different physicochemical properties, such as:

Synthesis Methods

While the search results don't provide specific synthesis methods for 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine, related compounds provide some insight into potential synthetic approaches.

General Synthetic Approaches for Substituted Pyridines

Substituted pyridines like 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine can typically be synthesized through various methods:

-

Functional group modification of pre-existing pyridine scaffolds

-

Ring-forming reactions that build the pyridine core with the desired substitution pattern

-

Cross-coupling reactions to introduce specific functional groups

For example, related compounds have been synthesized using procedures that involve reactions of pyridine-2-amines with aldehydes in the presence of catalysts . In one documented approach for similar compounds, "a mixture of substituted pyridin-2-amine (1 eq) and substituted pyridine-2-carbaldehyde (1 eq) in MeOH, TosOH (0.2 eq) and 2-isocyano-2,4,4-trimethyl-pentane (1 eq) were added. The mixture was stirred at 70 °C for 12 h."

Applications and Research Findings

Pharmaceutical Applications

Based on its structural features, 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine may have potential applications in medicinal chemistry. Compounds with similar structural motifs have been reported in pharmaceutical research:

-

Related trifluoromethyl-substituted heterocycles have been investigated for their potential as active pharmaceutical ingredients

-

The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity, important considerations in drug design

-

The 2-aminopyridine motif is found in various biologically active compounds

Analytical Characterization

While specific analytical data for 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine is limited in the search results, typical characterization methods for similar compounds include:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the hydrogen and carbon environments in the molecule

-

Mass Spectrometry: Would confirm the molecular weight (expected around 192.138 Da)

-

Infrared Spectroscopy: Would show characteristic bands for N-H stretching (primary amine), C-O stretching (methoxy group), and C-F stretching (trifluoromethyl group)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to assess purity and retention characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume